Potent Gyrase Supercoiling Inhibition: Superior to Fluoroquinolones and On-Par with Top Coumarins
Cyclothialidine demonstrates a 50% inhibitory concentration (IC50) of 0.03 µg/mL against E. coli DNA gyrase in a supercoiling assay [1]. This potency is equivalent to that of novobiocin and coumermycin A1 (both 0.06 µg/mL), the most active coumarin antibiotics, and is more than 20-fold greater than the fluoroquinolone norfloxacin (0.66 µg/mL) [1].
| Evidence Dimension | DNA gyrase supercoiling inhibition (IC50) |
|---|---|
| Target Compound Data | 0.03 µg/mL (Cyclothialidine) |
| Comparator Or Baseline | 0.06 µg/mL (Novobiocin), 0.06 µg/mL (Coumermycin A1), 0.66 µg/mL (Norfloxacin), 0.88 µg/mL (Ciprofloxacin) |
| Quantified Difference | 2-fold more potent than novobiocin and coumermycin A1; 22-fold more potent than norfloxacin |
| Conditions | E. coli DNA gyrase supercoiling assay |
Why This Matters
This head-to-head data establishes Cyclothialidine C as one of the most potent known DNA gyrase inhibitors, justifying its use as a benchmark in enzyme inhibition studies and a valuable starting point for medicinal chemistry campaigns aiming for high target engagement.
- [1] Nakada, N., Shimada, H., Hirata, T., Aoki, Y., Kamiyama, T., Watanabe, J., & Arisawa, M. (1993). Biological characterization of cyclothialidine, a new DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 37(12), 2656–2661. View Source
